Decahydro-isoquinoline-3-carboxylic acid hydrochloride is a synthetic derivative of isoquinoline, characterized by its unique molecular structure and potential applications in various fields of research. The compound has a molecular formula of and a molecular weight of approximately . It is classified as an organic compound and is primarily utilized in medicinal chemistry and biological research due to its intriguing biological properties.
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is derived from isoquinoline, a bicyclic compound that serves as a precursor in the synthesis of various alkaloids. The compound can be classified under the category of nitrogen-containing heterocycles, specifically as a saturated derivative of isoquinoline. Its synthesis typically involves hydrogenation processes that convert isoquinoline derivatives into their saturated forms .
The synthesis of decahydro-isoquinoline-3-carboxylic acid hydrochloride generally follows these steps:
The industrial production of this compound employs larger-scale reactors and continuous flow systems to enhance efficiency. The purification process typically involves crystallization or other separation techniques to achieve the desired purity levels .
The molecular structure of decahydro-isoquinoline-3-carboxylic acid hydrochloride features a saturated isoquinoline ring system with a carboxylic acid functional group. The specific stereochemistry can be represented as follows:
According to PubChem, the compound's identifiers include:
Decahydro-isoquinoline-3-carboxylic acid hydrochloride can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for decahydro-isoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific biological targets such as enzymes and receptors. This interaction may modulate their activity, leading to various pharmacological effects. For instance, studies have indicated that this compound exhibits antagonist activity at excitatory amino acid receptors, suggesting potential applications in neuropharmacology .
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is typically encountered as a white crystalline solid. Its solubility characteristics, melting point, and stability under different conditions are critical for its handling and application in laboratory settings.
Chemical properties include:
Decahydro-isoquinoline-3-carboxylic acid hydrochloride has several significant applications:
Decahydroisoquinoline-3-carboxylic acid derivatives represent a class of potent water-soluble antagonists targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate receptors mediating fast excitatory synaptic transmission in the central nervous system. The prototypical compound (-)(3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid monohydrate (LY326325) demonstrates high-affinity blockade of AMPA receptors by inhibiting glutamate-induced intracellular calcium elevation ([Ca²⁺]ᵢ) and ⁴⁵Ca²⁺ uptake in rat cortical and cerebellar granule neurons. At concentrations of 10–100 μM, LY326325 fully suppresses AMPA-induced Ca²⁺ responses, effectively disrupting the ionotropic glutamate receptor signaling cascade that underlies excitatory neurotransmission [1].
The antagonism occurs through competitive binding at the glutamate recognition site of AMPA receptors, as evidenced by its insensitivity to cyclothiazide—a positive allosteric modulator that blocks receptor desensitization. Unlike non-competitive antagonists (e.g., GYKI 52466), whose effects are reversed by cyclothiazide, LY326325 maintains its inhibitory activity even at high cyclothiazide concentrations (40–100 μM). This indicates direct competition with endogenous agonists for the orthosteric binding pocket within the ligand-binding domain (LBD) of AMPA receptors [1] [8]. Functionally, this translates to neuroprotective efficacy, with LY326325 nearly abolishing AMPA-induced neurotoxicity in cerebellar granule neurons at 30 μM concentrations. The compound reduces neuronal death by >85% by preventing pathological Ca²⁺ overload, a key mechanism in excitotoxic injury [1].
Table 1: Modulation of Glutamate-Induced Calcium Responses by LY326325
Cell Type | Agonist | [Ca²⁺]ᵢ Elevation Blockade | Effective Concentration |
---|---|---|---|
Cortical Neurons | AMPA | 100% | 50 μM |
Cortical Neurons | NMDA | 100% | 50 μM |
Cerebellar Neurons | Kainate | 100% | 50 μM |
Cerebellar Neurons | Glutamate | Partial (~60%) | 100 μM |
While designed as AMPA antagonists, decahydroisoquinoline-3-carboxylic acid derivatives exhibit complex polypharmacology across ionotropic glutamate receptor subtypes. LY326325 demonstrates dual antagonism of AMPA and N-methyl-D-aspartate (NMDA) receptors, completely inhibiting NMDA-induced Ca²⁺ responses and ⁴⁵Ca²⁺ uptake in cortical neurons at 50–100 μM concentrations. However, quantitative receptor-binding assays reveal a 15-fold selectivity preference for AMPA receptors (IC₅₀ = 0.15 μM) over NMDA receptors (IC₅₀ = 2.2 μM) in cortical wedge preparations [1] [4].
Kainate receptor (GluK1-5 subtypes) antagonism is less pronounced, requiring 5–10-fold higher concentrations for equivalent blockade compared to AMPA receptors. This subtype selectivity gradient (AMPA > NMDA > Kainate) arises from structural differences in the agonist-binding cleft. Crucially, cyclothiazide sensitivity experiments differentiate this class from other antagonists:
Table 2: Selectivity Profile of Key Decahydroisoquinoline Derivatives
Compound | AMPA IC₅₀ (μM) | NMDA IC₅₀ (μM) | Kainate IC₅₀ (μM) | Cyclothiazide Reversal |
---|---|---|---|---|
LY326325 | 0.15 ± 0.01 | 1.39 ± 0.29 | 2.8 ± 0.4 | No |
GYKI 52466 | 0.98 ± 0.11 | >100 | 12.5 ± 1.7 | Yes |
Phosphonate analog | 0.856 ± 0.136 | 0.055 ± 0.014 | >100 | N/A |
The stereochemical architecture of decahydroisoquinoline-3-carboxylic acid derivatives dictates their receptor interaction mode. Absolute configuration studies confirm the (3S,4aR,6R,8aR) stereoisomer as optimal for AMPA receptor affinity, with 100-fold potency differences observed between diastereomers. This stereospecificity arises from precise positioning of three key pharmacophores:
Structure-activity relationship (SAR) analyses reveal that antagonists tolerate significant structural variation at the C6 position while retaining potency. Bioisosteric replacement of the tetrazole ring demonstrates that:
Molecular modeling suggests these compounds stabilize the closed-cleft conformation of AMPA receptor LBDs, preventing domain closure required for channel gating. Unlike purely competitive antagonists (e.g., NBQX), decahydroisoquinoline derivatives exhibit partial insurmountable antagonism at high glutamate concentrations, hinting at additional modulation at the dimer interface of the amino-terminal domain (ATD). This dual-space interaction (orthosteric + allosteric) may underlie their distinct neuroprotective profiles compared to classical antagonists [1] [3] [8].
Table 3: Structure-Activity Relationships of C6-Substituted Derivatives
C6 Substituent | Spacer Length | AMPA IC₅₀ (μM) | NMDA IC₅₀ (μM) | Key Structural Feature |
---|---|---|---|---|
-CH₂CH₂-Tetrazole | 2-atoms | 0.15 | 1.39 | Optimal AMPA selectivity |
-CH₂-Tetrazole | 1-atom | 0.83 | 0.21 | Shift to NMDA preference |
-CH₂CH₂-PO₃H₂ | 2-atoms | 3.2 | 0.055 | Potent NMDA antagonism |
-CH₂CH₂-SO₃H | 2-atoms | 12.7 | >100 | Reduced activity |
-CH₂CH₂-CO₂H | 2-atoms | 2.4 | 8.9 | Moderate AMPA blockade |
Comprehensive Compound Data
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0